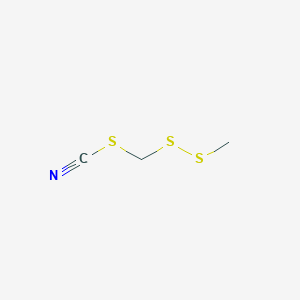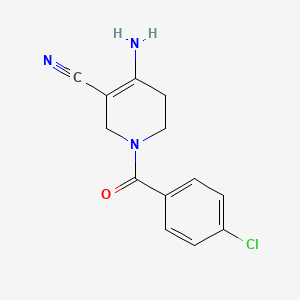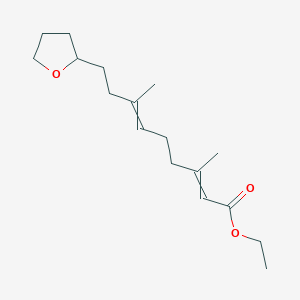
Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is an organic compound with a complex structure that includes an ethyl ester group, multiple methyl groups, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate typically involves multi-step organic reactions. One common method includes the esterification of 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. The oxolane ring and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure but with an amide group instead of an ester.
3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid: The acid form of the compound.
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienol: The alcohol form of the compound.
Uniqueness
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is unique due to its combination of an ethyl ester group, multiple methyl groups, and an oxolane ring. This combination imparts specific chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
60470-32-8 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-4-19-17(18)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3 |
InChI Key |
JCYQWDALBRMEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


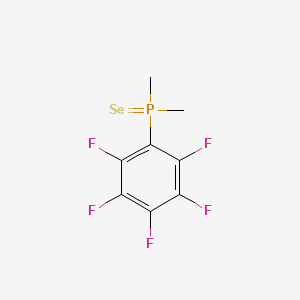
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
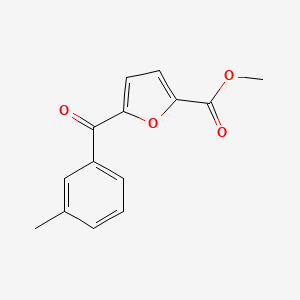
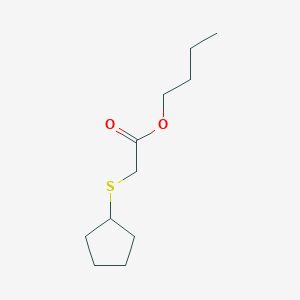
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
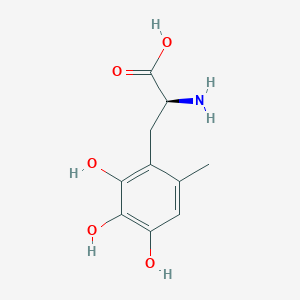

methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
